(3-Bromo-5-(difluoromethoxy)phenyl)methanol

Description

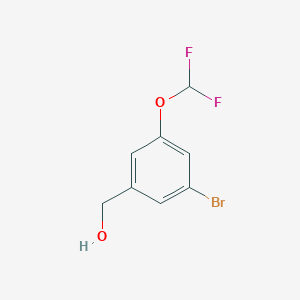

(3-Bromo-5-(difluoromethoxy)phenyl)methanol is a brominated aromatic alcohol featuring a difluoromethoxy (-O-CF₂H) substituent at the 5-position and a hydroxymethyl (-CH₂OH) group at the para position relative to the bromine atom. The difluoromethoxy group distinguishes it from trifluoromethoxy (-O-CF₃) and other halogenated variants, influencing its electronic properties, solubility, and reactivity .

Properties

IUPAC Name |

[3-bromo-5-(difluoromethoxy)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O2/c9-6-1-5(4-12)2-7(3-6)13-8(10)11/h1-3,8,12H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCULOPHKVGIPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)F)Br)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-(difluoromethoxy)phenyl)methanol typically involves the bromination of a suitable precursor followed by the introduction of the difluoromethoxy group. One common method involves the reaction of 3-bromo-5-hydroxybenzaldehyde with difluoromethyl ether in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-(difluoromethoxy)phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Formation of 3-bromo-5-(difluoromethoxy)benzaldehyde or 3-bromo-5-(difluoromethoxy)benzoic acid.

Reduction: Formation of 3-bromo-5-(difluoromethoxy)phenylmethanol.

Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Bromo-5-(difluoromethoxy)phenyl)methanol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Bromo-5-(difluoromethoxy)phenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its efficacy as a drug candidate .

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

Key analogs and their substituent variations are summarized below:

Key Observations :

- Electron-Withdrawing Effects: The difluoromethoxy group (-O-CF₂H) in the target compound is less electron-withdrawing than trifluoromethoxy (-O-CF₃) but more than methoxy (-OCH₃).

- Steric Considerations : Bulky substituents like -O-CF₃ or -OCH₂CH₃ (ethoxy) reduce reactivity at adjacent positions, whereas smaller groups like -F or -CH₃ allow for greater flexibility in further functionalization .

Physicochemical Properties

- Solubility: Fluorinated analogs exhibit increased lipophilicity compared to non-fluorinated derivatives. For example, the trifluoromethoxy variant () is likely less polar than the difluoromethoxy target compound due to the higher fluorine content .

- Stability: Bromine at the 3-position enhances stability against nucleophilic attack, as seen in analogs like (3-Bromo-5-fluorophenyl)methanol (). Difluoromethoxy groups may introduce hydrolytic sensitivity compared to non-fluorinated ethers .

Biological Activity

(3-Bromo-5-(difluoromethoxy)phenyl)methanol is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C8H6BrF2O2

- Molecular Weight : 271.03 g/mol

- CAS Number : 1026201-95-5

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with halogen substitutions often show enhanced activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antibacterial |

| 2-Hydroxy-4-bromophenyl | 0.06 | Fungicidal |

| 3,5-Dibromophenyl derivatives | 0.03 | Fungicidal |

Note: MIC values for this compound are yet to be determined (TBD).

Anticancer Activity

The presence of electron-withdrawing groups, such as bromine and difluoromethoxy, has been linked to increased cytotoxicity against various cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells.

Case Study: Cytotoxicity Assessment

In a study evaluating the cytotoxic effects of related compounds on human tumor cell lines, this compound was assessed alongside several derivatives:

- Cell Lines Tested : HeLa (cervical carcinoma), MGC803 (gastric carcinoma), and SMMC-7721 (hepatocellular carcinoma).

- Findings : Compounds with halogen substitutions demonstrated IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil.

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HeLa | TBD |

| 5-Fluorouracil | HeLa | 25.54 |

| Related Halogenated Compound | MGC803 | 3.15 |

Note: IC50 values for this compound are yet to be determined (TBD).

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and microbial resistance.

- Induction of Apoptosis : Evidence suggests that compounds with similar structures can trigger apoptotic pathways in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.